molecular formula C21H20ClN3O3 B2867852 N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946266-98-4

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2867852
CAS No.: 946266-98-4
M. Wt: 397.86
InChI Key: PBUDFAHDJCJVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a butanamide chain terminating in a 2-chlorophenyl moiety. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and CNS-modulating effects .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-16-10-8-15(9-11-16)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDFAHDJCJVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on modifications to the pyridazinone core, substituents, and amide side chains. Key comparisons are outlined below:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Pyridazinone Substituents Amide Chain Aryl Group Notable Features References
Target Compound 3-(4-methoxyphenyl) Butanamide 2-chlorophenyl High lipophilicity; methoxy enhances π-π interactions
6h (Antipyrine/Pyridazinone Hybrid) 3-[4-(3-chlorophenyl)piperazin-1-yl] Propanamide 1,5-dimethylpyrazolyl Chlorophenyl enhances receptor affinity
8a (Thioacetamide Derivative) 3-methyl, 5-(4-methylthiobenzyl) Acetamide 4-bromophenyl Thioether improves metabolic stability
5a (Benzyloxy Pyridazine) 3-benzyloxy Sulfonamide - Sulfonamide increases acidity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s butanamide chain and methoxyphenyl group likely enhance membrane permeability compared to shorter-chain analogs like 8a (acetamide) .
  • In contrast, chlorophenyl substituents (e.g., in 6h) introduce electron-withdrawing effects, altering charge distribution .
  • Metabolic Stability : Thioether-containing derivatives (e.g., 8a) exhibit prolonged half-lives due to reduced oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation .

Research Findings and Implications

Antipyrine/Pyridazinone Hybrids (–6)

Compounds like 6h demonstrate potent activity in CNS disorders, attributed to their piperazinyl and chlorophenyl groups. The target compound’s 2-chlorophenyl moiety may similarly enhance blood-brain barrier penetration but requires validation .

Thioacetamide Derivatives ()

Thioether-linked compounds (e.g., 8a–c) show variable bioactivity based on aryl substituents. For example, 8b (4-iodophenyl) achieved 46% yield and improved solubility, suggesting halogen size impacts crystallinity .

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